N-(2-氨基-4-氯苯基)蒽酸

描述

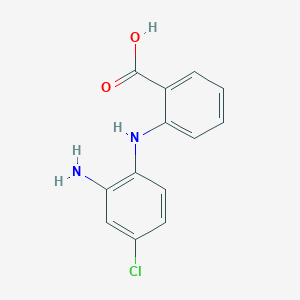

“N-(2-Amino-4-chlorophenyl)anthranilic acid” is a useful research chemical . It has the molecular formula C13H11ClN2O2 .

Synthesis Analysis

The synthesis of “N-(2-Amino-4-chlorophenyl)anthranilic acid” can be achieved from 2-[(4-Chloro-2-nitrophenyl)amino]-benzoic acid . The reaction conditions involve hydrogen and platinum on sulfide coal in ethyl acetate under 1500.15 Torr for 5 hours .Molecular Structure Analysis

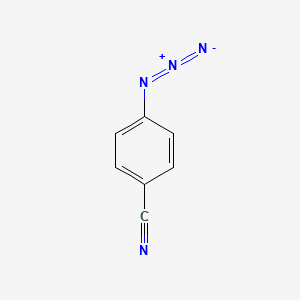

The molecular structure of “N-(2-Amino-4-chlorophenyl)anthranilic acid” is represented by the InChI string:InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) . The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N . Physical And Chemical Properties Analysis

“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191°C (dec.) (lit.) and a predicted boiling point of 442.4±45.0 °C. The predicted density is 1.441±0.06 g/cm3 . The molecular weight is 262.69 g/mol .科学研究应用

Anti-Inflammatory Applications

Anthranilic acid hybrids, including N-(2-Amino-4-chlorophenyl)anthranilic acid, have been studied for their potential as anti-inflammatory agents . These compounds have shown promising results in preventing albumin denaturation, a key process in inflammation . Further ex vivo tests and immunohistochemical studies have confirmed their anti-inflammatory potential .

Antimicrobial Activity

Anthranilic acid derivatives have demonstrated interesting antimicrobial activities . The specific mechanisms of action can vary, but they generally involve disrupting essential biological processes in the microorganisms .

Antiviral Properties

These compounds have also been found to exhibit antiviral characteristics, often through the inhibition of specific viral proteins or pathways . For example, they can inhibit HCV NS5B polymerase, a key enzyme in the replication of the Hepatitis C virus .

Cancer Therapeutics

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways . They can act as initiators of apoptosis, suppressors of the hedgehog signaling pathway, and blockers of the mitogen-activated protein kinase pathway .

Diabetes Management

Anthranilic acid-derived α-glycosidase inhibitors play a substantial role in diabetes management . They can control α-glucosidase activity, which is crucial in the breakdown of carbohydrates and the regulation of blood sugar levels .

Neuroprotection

The derivatives of anthranilic acid find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .

Obesity Treatment

Transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .

Synthesis Studies

N-(2-Amino-4-chlorophenyl)anthranilic acid is used in chemical synthesis studies . It serves as a precursor for crafting numerous commercial drugs and pharmaceuticals .

安全和危害

属性

IUPAC Name |

2-(2-amino-4-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVPMZFEYCGSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346259 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-4-chlorophenyl)anthranilic acid | |

CAS RN |

67990-66-3 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid exert its analgesic effects?

A1: While the exact mechanism of action is still under investigation, docking studies suggest that 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid interacts with the cyclooxygenase-2 (COX-2) enzyme. [] COX-2 is a key enzyme involved in the inflammatory process, responsible for converting arachidonic acid into prostaglandins, which mediate pain and inflammation. The compound's interaction with COX-2 is believed to inhibit prostaglandin synthesis, thereby alleviating pain. Further research is needed to fully elucidate the binding interactions and downstream effects of this compound.

Q2: What is the structural characterization of 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid?

A2: The research paper provides the following details about the compound's structure:

- Characterization methods: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry were employed to characterize the synthesized compound. []

Q3: What is the SAR (Structure-Activity Relationship) information for 3-Chlorobenzoyl-N-(2-Amino-4-chlorophenyl)anthranilic acid and its analogs?

A3: The study focuses on modifying the anthranilic acid scaffold, specifically derivatizing N-(2-Amino-4-chlorophenyl)anthranilic acid with a 3-chlorobenzoyl group. [] This modification led to a compound with improved analgesic activity compared to mefenamic acid, a known analgesic drug. [] This suggests that the 3-chlorobenzoyl moiety plays a crucial role in enhancing the compound's interaction with the COX-2 target. Further research exploring different substituents on the anthranilic acid core could unveil a more detailed SAR profile and potentially lead to even more potent analgesics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)